trans-2,3-Dimethylaziridine
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Overview
Description
2,3-Dimethylaziridine is an organic compound with the molecular formula C4H9N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the aziridine ring. This compound is known for its strained three-membered ring structure, which imparts unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the following steps:
Epoxidation of 2-butene: 2-butene is treated with peracetic acid to form the corresponding epoxide.
Conversion to Amino Alcohol: The epoxide is then reacted with ammonia to produce an amino alcohol.
Formation of Inner Salt: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Cyclization: The inner salt is treated with sodium hydroxide to yield 2,3-Dimethylaziridine.
Industrial Production Methods: Industrial production methods for 2,3-Dimethylaziridine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylaziridine undergoes various types of chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles, leading to the formation of open-chain amines.
Polymerization: Both anionic and cationic polymerization can occur, leading to the formation of polyamines.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, are commonly used in ring-opening reactions.
Catalysts: Lewis acids and bases are often employed to facilitate polymerization reactions.
Major Products:
Open-Chain Amines: Resulting from ring-opening reactions.
Polyamines: Formed through polymerization processes.
Scientific Research Applications
2,3-Dimethylaziridine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable compounds.
Material Science: Utilized in the development of new materials with specific properties, such as enhanced mechanical strength and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3-Dimethylaziridine primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is harnessed in various applications, including polymerization and the formation of complex molecules .
Comparison with Similar Compounds
Aziridine: The parent compound, which lacks the methyl groups on the ring.
2-Methylaziridine: A derivative with a single methyl group attached to the ring.
Azetidine: A four-membered ring analog of aziridine.
Uniqueness of 2,3-Dimethylaziridine: 2,3-Dimethylaziridine is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These methyl groups provide steric hindrance, affecting the compound’s reactivity and making it distinct from other aziridine derivatives .
Properties
CAS No. |
930-20-1 |
---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
DNPSMEGHIHDFAJ-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N1)C |
Canonical SMILES |
CC1C(N1)C |
Origin of Product |
United States |
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